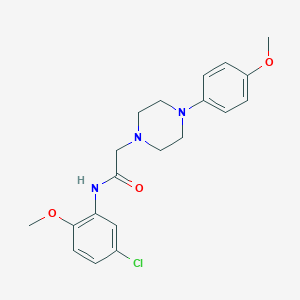
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide, also known as CM156, is a novel compound with potential therapeutic applications. It is a member of the piperazine class of compounds, which have been shown to have various biological activities, including antipsychotic, anxiolytic, and antidepressant effects. In
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is a subtype of serotonin receptor. The 5-HT1A receptor has been implicated in the regulation of mood, anxiety, and stress. This compound has also been shown to increase the levels of several neurotransmitters, including serotonin, norepinephrine, and dopamine, in the prefrontal cortex of rats.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. This compound has also been shown to decrease the levels of corticosterone, which is a hormone that is released in response to stress. In addition, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide in lab experiments is its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models, which makes it a promising candidate for further research. Another advantage is its relatively low toxicity, which makes it safe for use in animal studies.
One of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is a multi-step process, which makes it difficult to produce in large quantities. Another limitation is the lack of clinical data on its safety and efficacy in humans. More research is needed to determine its potential therapeutic applications in humans.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide. One direction is to further explore its mechanism of action, particularly its interaction with the 5-HT1A receptor. Another direction is to investigate its potential therapeutic applications in humans, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, more research is needed to determine its safety and efficacy in humans. Finally, future studies could investigate the potential of this compound as a neuroprotective agent, particularly in the prevention or treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide involves a multi-step process, which includes the reaction of 5-chloro-2-methoxyaniline with 4-methoxybenzyl chloride to produce 5-chloro-2-methoxy-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with piperazine in the presence of acetic acid to produce this compound. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. In a study conducted on rats, this compound was found to reduce the duration of immobility in the forced swim test, which is a measure of antidepressant activity. Another study conducted on mice showed that this compound had anxiolytic effects in the elevated plus maze test, which is a measure of anxiety-related behavior.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-17-6-4-16(5-7-17)24-11-9-23(10-12-24)14-20(25)22-18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLMGYHKZLJYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498910.png)
![2-[(2-chloroanilino)methyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498912.png)
![2-[(4-bromoanilino)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498913.png)
![5,6-dimethyl-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498916.png)
![5,6-dimethyl-2-{[(4-methylphenyl)sulfonyl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498917.png)
![2-[(3-chloroanilino)methyl]-1H-quinazolin-4-one](/img/structure/B498918.png)
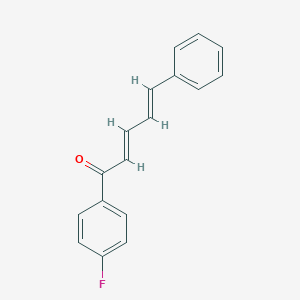
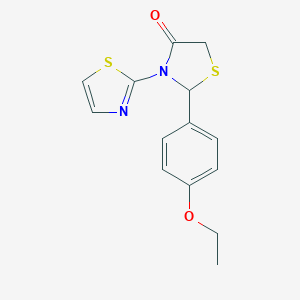
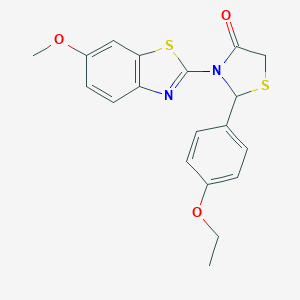
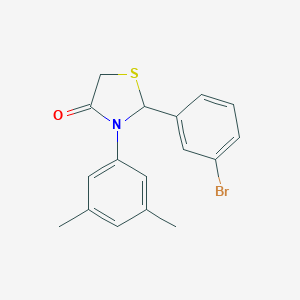


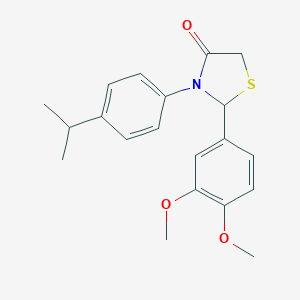
![3-(4-chlorophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498933.png)